![molecular formula C25H31F6N3O2S B612058 (1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide CAS No. 623165-93-5](/img/structure/B612058.png)

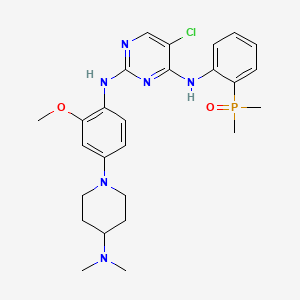

(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide

Overview

Description

MRK003 is a preclinical γ-secretase inhibitor that has shown strong therapeutic potential, particularly in the treatment of glioblastoma initiating cells. The compound has been studied for its ability to regulate cell viability, apoptosis, and stemness in various cancers, including glioblastoma .

Scientific Research Applications

MRK003 has a wide range of scientific research applications, including:

Chemistry: The compound is used in studies related to the inhibition of γ-secretase and its effects on various biochemical pathways.

Biology: MRK003 is utilized in research focused on cell viability, apoptosis, and stemness in cancer cells.

Medicine: The compound has shown potential in the treatment of glioblastoma and other cancers by targeting specific signaling pathways.

Industry: MRK003 is used in the development of new therapeutic agents and in the study of drug resistance mechanisms

Mechanism of Action

Target of Action

MRK003, also known as (1’R,4R,10’S)-2-(2,2,2-Trifluoroethyl)-5’-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13’-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide, is a potent and selective γ-secretase inhibitor . The primary target of MRK003 is the γ-secretase complex, which plays a crucial role in the Notch signaling pathway .

Mode of Action

MRK003 inhibits the γ-secretase complex, thereby blocking the cleavage of Notch receptors and the subsequent release of the Notch intracellular domain (NICD). This prevents NICD from translocating to the nucleus and activating the transcription of Notch target genes . The inhibition of Notch signaling by MRK003 suppresses cell viability and sphere-formation ability, and induces apoptosis in glioblastoma initiating cells (GICs) .

Biochemical Pathways

The Notch signaling pathway is a key regulator of cell fate decisions, apoptosis, and proliferation. By inhibiting γ-secretase and thus the Notch pathway, MRK003 impacts these cellular processes . Sensitivity to MRK003 is associated with its inhibitory effect on the Akt pathway . The Akt pathway is a critical cell survival pathway, and its inhibition can lead to apoptosis .

Result of Action

MRK003 has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including multiple myeloma and non-Hodgkin’s lymphoma cells . It suppresses cell viability and sphere-formation ability, and induces apoptosis in GICs . The compound’s action results in a decrease in levels of the Notch intracellular domain, Hes1, and c-Myc .

Action Environment

The action of MRK003 can be influenced by various environmental factors. For instance, the presence of certain cell surface markers, such as CD44 and CD133, can affect the sensitivity of GICs to MRK003 . Additionally, the tumor microenvironment, including factors such as hypoxia, nutrient availability, and interactions with other cells, can also influence the efficacy and stability of MRK003.

Biochemical Analysis

Biochemical Properties

MRK003 plays a crucial role in biochemical reactions by inhibiting γ-secretase, an enzyme complex involved in the Notch signaling pathway. This inhibition affects the cleavage of Notch receptors, thereby modulating downstream signaling pathways. MRK003 interacts with various biomolecules, including Notch receptors and ligands such as Jagged1 and Delta1 . The compound’s interaction with these proteins leads to the suppression of cell viability and induction of apoptosis in cancer cells .

Cellular Effects

MRK003 has been shown to influence various cellular processes. In glioblastoma initiating cells (GICs), MRK003 suppresses cell viability, reduces sphere-forming ability, and induces apoptosis . The compound also affects cell signaling pathways, particularly the Akt pathway, which is crucial for cell survival and proliferation . Additionally, MRK003 has demonstrated potent activity in myeloma and lymphoma cell lines, leading to dose-dependent inhibition of cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of MRK003 involves the inhibition of γ-secretase, which prevents the cleavage of Notch receptors and disrupts Notch signaling. This inhibition leads to decreased expression of Notch target genes and subsequent effects on cell survival and proliferation . MRK003 also affects the Akt pathway, which is partially responsible for its therapeutic effects in glioblastoma initiating cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MRK003 have been observed to change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that MRK003 can induce apoptosis and reduce cell viability over extended periods, with varying sensitivities observed among different cell lines .

Dosage Effects in Animal Models

The effects of MRK003 vary with different dosages in animal models. In glioblastoma initiating cells, the compound exhibits dose-dependent inhibition of cell growth and induction of apoptosis . Similar dose-dependent effects have been observed in myeloma and lymphoma cell lines, with higher doses leading to increased cytotoxicity and anti-angiogenic activity .

Metabolic Pathways

MRK003 is involved in metabolic pathways related to the Notch signaling pathway. The compound interacts with enzymes and cofactors involved in the cleavage of Notch receptors, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s therapeutic effects in cancer cells.

Transport and Distribution

Within cells and tissues, MRK003 is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function

Subcellular Localization

The subcellular localization of MRK003 is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on γ-secretase and Notch signaling . These localization patterns are crucial for the compound’s activity and therapeutic potential.

Chemical Reactions Analysis

MRK003 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties.

Substitution Reactions: These reactions involve the replacement of specific functional groups to alter the compound’s activity.

Common Reagents and Conditions: The reactions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired modifications.

Major Products: The primary products formed from these reactions are modified versions of MRK003 with enhanced or altered biological activity.

Comparison with Similar Compounds

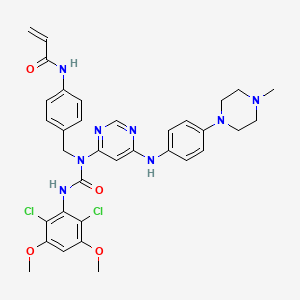

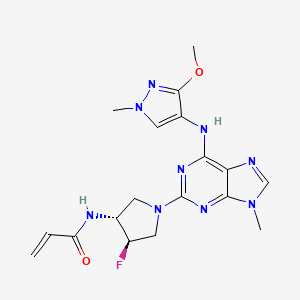

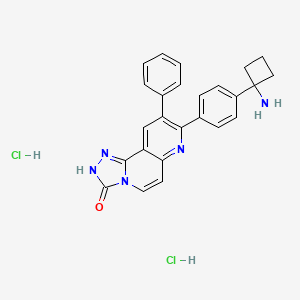

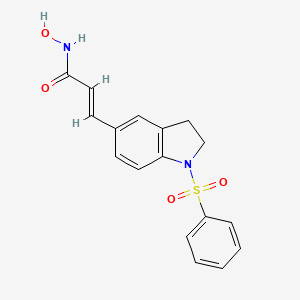

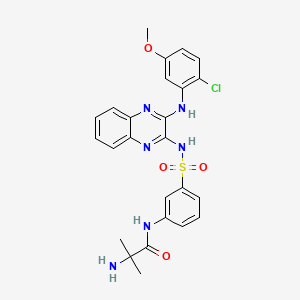

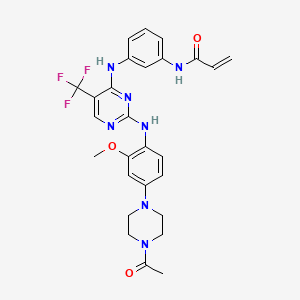

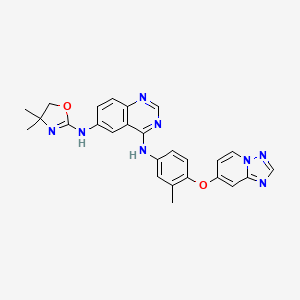

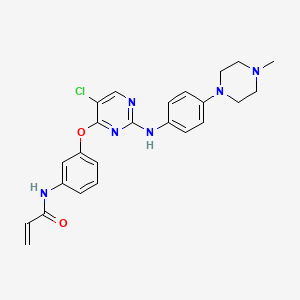

MRK003 is unique in its ability to selectively inhibit γ-secretase and target specific cancer cell populations. Similar compounds include:

MK-0752: Another γ-secretase inhibitor developed by Merck, which is in clinical development.

DAPT: A γ-secretase inhibitor that has been widely studied for its effects on Notch signaling.

LY-411575: A potent γ-secretase inhibitor with applications in cancer research.

MRK003 stands out due to its strong therapeutic potential and its ability to target specific cancer cell populations, making it a valuable compound in cancer research and therapy .

Properties

IUPAC Name |

(1'R,4R,10'S)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHUILHBYOOZDF-NCOIWELASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC3=C(C[C@H]1[C@]24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)/C=C/CN5CCC(CC5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623165-93-5 | |

| Record name | MRK-003 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MRK-003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2AZE88DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)